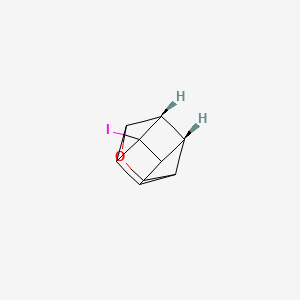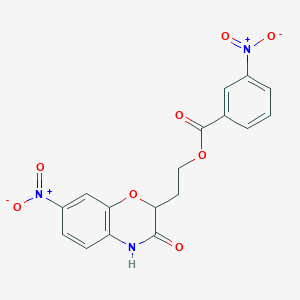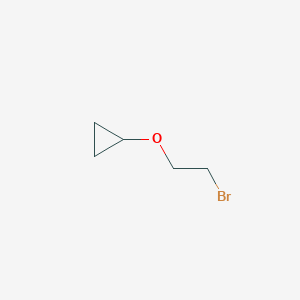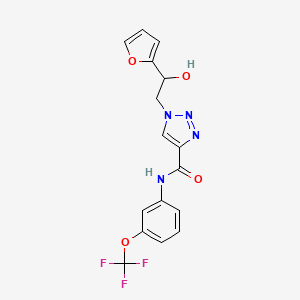
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H27ClN4O4 and its molecular weight is 567.04. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrolytic Reactions and Ring Opening
Quinazoline derivatives are subject to hydrolytic reactions leading to ring opening, a process essential in the synthesis of complex molecules. Shemchuk et al. (2010) demonstrated the hydrolytic cleavage of the quinazoline ring in certain derivatives, highlighting the chemical versatility and reactivity of quinazoline-based compounds which can be harnessed in synthesizing novel chemical entities with potential biological activities Shemchuk, L. A., Chernykh, V., Levashov, D., & Sytnik, K. (2010). Russian Journal of Organic Chemistry.
Antimicrobial Applications
Novel quinazolinone derivatives have been synthesized and evaluated for antimicrobial properties. Desai et al. (2007) synthesized new compounds showing promising antibacterial and antifungal activities, indicating the potential of quinazolinone derivatives as antimicrobial agents Desai, N., Shihora, P. N., & Moradia, D. (2007). ChemInform. This suggests that similar compounds, including the one , could have applications in developing new antimicrobial drugs.
Anticancer and Docking Studies
Quinazolinone compounds have been subjected to anticancer evaluations and docking studies to understand their mechanism of action. Soda et al. (2022) described the synthesis of quinazolinone derivatives and their evaluation against various cancer cell lines, showing promising results in certain compounds Soda, A. K., Krishna C. S., P., Chilaka, S. K., Krishna E., V., Misra, S., & Madabhushi, S. (2022). RSC Advances. These findings underscore the potential therapeutic applications of quinazolinone derivatives in cancer treatment.
Anticonvulsant Activities
Further research has explored the anticonvulsant activities of quinazolinone derivatives. Kothayer et al. (2019) synthesized novel quinazolinone compounds and evaluated their anticonvulsant efficacy, discovering that some derivatives exhibited significant activity in standard tests Kothayer, H., Ibrahim, S., Soltan, M. K., Rezq, S., & Mahmoud, S. (2019). Drug Development Research. This research highlights the potential of quinazolinone derivatives in developing new treatments for epilepsy or related neurological conditions.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzylamine with 2-(p-tolylamino)acetaldehyde to form the intermediate, which is then reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(p-tolylamino)acetaldehyde", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 2-(p-tolylamino)acetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate.", "Step 2: Reaction of the intermediate with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a catalyst such as acetic acid to form the final product.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
931952-15-7 |
製品名 |
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
分子式 |
C32H27ClN4O4 |
分子量 |
567.04 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-4-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C32H27ClN4O4/c1-21-10-16-25(17-11-21)35-29(38)20-36-28-9-5-3-7-26(28)31(40)37(32(36)41)19-22-12-14-23(15-13-22)30(39)34-18-24-6-2-4-8-27(24)33/h2-17H,18-20H2,1H3,(H,34,39)(H,35,38) |
InChIキー |
KRKJDRRUJVLZEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B2798869.png)
methanone](/img/structure/B2798870.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2798872.png)
![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B2798873.png)
![4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2798875.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2798880.png)

